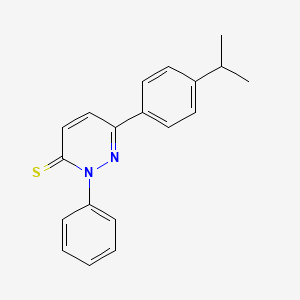

6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione, is a derivative of the 6-arylpyridazin-3(2H)-thione family. These compounds are known to exist predominantly in the thione form, as indicated by spectroscopic studies. The tautomeric form that reacts is influenced by the basicity of the reaction medium, which can lead to different reaction pathways and products .

Synthesis Analysis

The synthesis of 6-arylpyridazin-3(2H)-thione derivatives involves reactions with formaldehyde and sec-amines to yield N-2-aminomethyl derivatives. Additionally, oxidation and alkylation reactions can produce disulphides and S-alkyl derivatives, respectively. These reactions are indicative of the compound's reactivity and the potential to form various substitution products .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one, has been characterized by X-ray crystallography. The crystal structures of two regioisomeric compounds synthesized from this molecule show different unit-cell parameters and crystal packing, indicating that slight changes in the molecular structure can significantly affect the overall crystal structure .

Chemical Reactions Analysis

The behavior of similar compounds, such as 3,4-diphenyl-5-cyanopyridazine-6-thione, towards various phosphorus ylides has been studied. These reactions lead to the formation of olefinic compounds, furopyridazine derivatives, and other products with distinct structures. The mechanisms and structures of these products have been proposed based on analytical and spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-arylpyridazin-3(2H)-thiones and their derivatives can be inferred from their reactivity patterns. For instance, the reactions of 3-substituted 6-phenyl-1,2,4-triazines with phenylacetonitrile anion in polar aprotic solvents result in ring transformation, covalent addition, and ipso-substitution products. These reactions demonstrate the compounds' reactivity in different solvents and the potential to form a variety of products with distinct physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antialgal Activity

Compounds structurally related to 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione have been synthesized and tested for antimicrobial activities. For instance, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione showed significant antimycobacterial activity against Mycobacterium avium and M. kansasii, surpassing the activity of the standard drug isoniazid. These compounds also demonstrated photosynthesis-inhibiting and antialgal activities, which can be utilized in agricultural and environmental applications (Kubicová et al., 2003).

Tautomeric Properties and Reactivity

The tautomerism of 6-Arylpyridazin-3(2H)-thiones, which includes compounds similar to this compound, has been studied. These compounds predominantly exist in the thione form but can switch to the mercaptopyridazine form depending on the basicity of the reaction medium. This reactivity is crucial in synthesizing various derivative compounds for potential pharmaceutical applications (Shams et al., 1986).

Photophysical and Photochemical Properties

Research on 4,6-disubstituted-3-cyanopyridin-2(1H)-thiones, closely related to the chemical , has revealed significant insights into their photophysical and photochemical properties. These properties are essential in developing materials for photochemical applications, potentially including solar energy conversion and photodynamic therapy (El-Kemary et al., 2000).

Corrosion Inhibition

Derivatives of pyridazine compounds have been studied for their role in inhibiting corrosion of steel in acidic environments. This has implications in materials science and engineering, particularly in protecting metallic structures from corrosive damage (Bouklah et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even applications in fields like medicinal chemistry or materials science .

Eigenschaften

IUPAC Name |

2-phenyl-6-(4-propan-2-ylphenyl)pyridazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-14(2)15-8-10-16(11-9-15)18-12-13-19(22)21(20-18)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQQRPJEZWORCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN(C(=S)C=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1299112.png)

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)